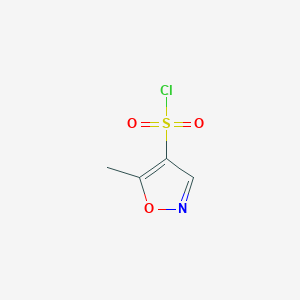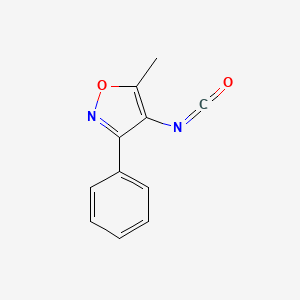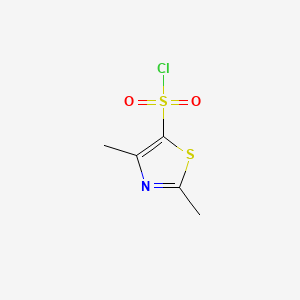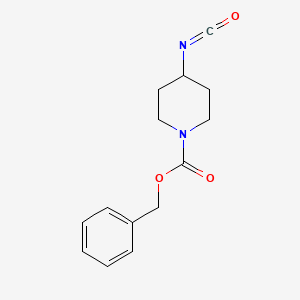
3-Méthyl-4-(pyrrolidin-1-yl)benzaldéhyde
Vue d'ensemble
Description
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a compound of interest due to its role as an intermediate in the synthesis of small molecule anticancer drugs. Its significance stems from the presence of the pyrrolidinylmethyl group attached to the benzaldehyde moiety, which is a common feature in many pharmacologically active compounds. The compound's water solubility and structural features make it a valuable precursor in medicinal chemistry, particularly in the development of treatments for various types of cancer .
Synthesis Analysis
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde involves a multi-step process starting from commercially available terephthalaldehyde. The procedure includes an acetal reaction, followed by a nucleophilic reaction and a final hydrolysis step. The optimization of this synthetic route has led to a high total yield of up to 68.9%, which is significant for the efficient production of this compound. The structure of the synthesized product has been confirmed using spectroscopic methods such as 1H NMR and mass spectrometry .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, they do provide insights into related compounds. For instance, the X-ray crystallography of similar pyrrolidine derivatives has been used to confirm the molecular structure of synthesized compounds . Additionally, theoretical studies on the condensation mechanisms of related pyridinecarboxaldehydes with aminobenzoic acids offer a deeper understanding of the molecular interactions and properties of such compounds .
Chemical Reactions Analysis
The compound can be involved in various chemical reactions due to its aldehyde functional group and the presence of the pyrrolidinyl moiety. For example, it can potentially undergo polymerization reactions similar to those described for poly-4-[(pyridin-2-yl-imino)methyl]benzene-1,3-diol, which is synthesized through oxidative polycondensation . Moreover, the aldehyde group can participate in cycloaddition reactions, as seen in the synthesis of 1-benzopyrano[3,4-c]pyrrolidines, where an intermediate azomethine ylide reacts with a chromene system .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde can be inferred from studies on structurally related compounds. For instance, the solubility and thermal stability of polymers derived from similar benzaldehyde derivatives have been characterized, providing insights into the behavior of these compounds under various conditions . Additionally, the electrical conductivity of polymer-metal complexes based on related structures has been measured, which could be relevant for the application of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde derivatives in electronic materials .
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de composés bioactifs
Le cycle pyrrolidine dans le 3-Méthyl-4-(pyrrolidin-1-yl)benzaldéhyde est une caractéristique commune de nombreux composés bioactifs en raison de sa non-planéité et de sa capacité à adopter diverses conformations, renforçant les interactions avec les cibles biologiques . Ce composé peut servir d'intermédiaire clé dans la synthèse de molécules aux effets thérapeutiques potentiels, tels que les agents antitumoraux .
Mécanisme D'action
Propriétés
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQCMWBRBGSKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389772 | |
| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
461033-80-7 | |
| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















